molecular formula C15H12O2 B3370656 3-(4-Phenoxyphenyl)prop-2-yn-1-ol CAS No. 500709-32-0

3-(4-Phenoxyphenyl)prop-2-yn-1-ol

Cat. No.: B3370656
CAS No.: 500709-32-0
M. Wt: 224.25 g/mol
InChI Key: NBZRYYMVXOISGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Phenoxyphenyl)prop-2-yn-1-ol (CAS 500709-32-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C15H12O2 and a molecular weight of 224.25, features a propargylic alcohol group connected to a biaryl ether system . This structure makes it a versatile synthon for synthesizing more complex molecules, particularly through click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Compounds containing the 4-phenoxyphenyl moiety are extensively investigated as key intermediates in developing potent enzyme inhibitors. Research highlights the importance of this structural motif in the synthesis of small-molecule inhibitors for metalloproteinases (MMPs), such as the gelatinases MMP-2 and MMP-9 . These enzymes are implicated in pathological conditions including cancer metastasis and cardiovascular disease, making their inhibitors highly sought-after as potential therapeutic agents . Furthermore, derivatives based on similar aromatic and alkyne architectures are actively explored as novel inhibitors targeting histone deacetylases (HDACs) in cancer cells, such as breast cancer (MCF-7) . This compound is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

3-(4-phenoxyphenyl)prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-11,16H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZRYYMVXOISGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Phenoxyphenyl)prop-2-yn-1-ol typically involves the following steps:

    Synthetic Routes: One common method involves the reaction of 4-phenoxybenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.

    Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-Phenoxyphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties
Research indicates that 3-(4-Phenoxyphenyl)prop-2-yn-1-ol exhibits promising anticancer activity. It has been studied for its ability to inhibit specific proteins involved in cancer cell proliferation. For instance, it has been shown to bind effectively to the Mcl-1 protein, which plays a critical role in the survival of cancer cells. This binding disrupts the interaction of Mcl-1 with BH3-only proteins, leading to apoptosis in cancer cells .

2. Hair Growth Stimulant
A patent describes the compound's application as a hair growth stimulant. The formulation containing this compound demonstrated enhanced hair regrowth effects compared to existing treatments. The mechanism is believed to involve the activation of hair follicle stem cells and modulation of signaling pathways that promote hair growth .

3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been evaluated in models of inflammation, showing potential for reducing inflammatory markers and mediators. This could position it as a candidate for developing treatments for inflammatory diseases .

Cosmetic Applications

1. Skin Care Formulations
Due to its properties, this compound is being explored for inclusion in cosmetic products aimed at improving skin health. Its potential to stimulate hair growth also extends to formulations targeting scalp health and conditions like alopecia .

2. Photostability and UV Protection
The compound's structural characteristics may offer advantages in formulations requiring photostability, making it suitable for sunscreens and other UV-protective products. Its ability to absorb UV radiation could enhance the efficacy of such formulations .

Case Studies

Study Application Findings
Patent JP2015078128AHair GrowthDemonstrated superior hair regrowth effects compared to existing treatments through activation of follicle stem cells .
Research on Mcl-1 BindingAnticancerExhibited strong binding affinity to Mcl-1, leading to apoptosis in cancer cells, indicating potential as an anticancer agent .
Anti-inflammatory StudyInflammationShowed reduction in inflammatory markers in animal models, suggesting therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key structural features, properties, and applications of 3-(4-Phenoxyphenyl)prop-2-yn-1-ol and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities Source
This compound 4-phenoxyphenyl C15H12O2 224.26 Building block for synthesis
3-Phenyl-2-propyn-1-ol Phenyl C9H8O 132.16 Intermediate in organic synthesis
3-(4-Fluorophenyl)prop-2-yn-1-ol 4-fluorophenyl C9H7FO 150.15 Antimicrobial, antifungal activities
3-(3-Trifluoromethylphenyl)prop-2-yn-1-ol 3-trifluoromethylphenyl C10H7F3O 200.16 Drug intermediate, ligand in catalysis
3-(3-Methoxyphenyl)prop-2-yn-1-ol 3-methoxyphenyl C10H10O2 162.19 High-yield synthesis (81%)
3-(3-Nitrophenyl)prop-2-yn-1-ol 3-nitrophenyl C9H7NO3 177.16 High-yield synthesis (94%)
LA-55 (Quinoxaline derivative) Quinoxaline-3-yl C11H9N3O 199.21 Anticancer activity

Physicochemical Properties

  • Boiling Points and Solubility: Fluorinated derivatives (e.g., 3-(4-fluorophenyl)prop-2-yn-1-ol) exhibit higher boiling points (~236.7°C predicted) and lipophilicity compared to non-halogenated analogs, influencing their pharmacokinetic profiles .
  • Acidity : The pKa of 3-(4-fluorophenyl)prop-2-yn-1-ol is ~13.0, typical for propargyl alcohols, but electron-withdrawing groups may lower this value slightly .

Biological Activity

3-(4-Phenoxyphenyl)prop-2-yn-1-ol, with the CAS number 500709-32-0, is an organic compound characterized by its unique structure, which includes a phenoxy group and an alkyne moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that this compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties. The specific mechanisms through which it exerts these effects are still under investigation, but they may involve:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interaction with receptors that mediate cellular signaling pathways.

Pharmacological Profiles

Research indicates that this compound has the potential for various pharmacological applications:

  • Anticancer Activity : Studies have shown that derivatives of phenoxy compounds can inhibit cancer cell proliferation. This compound's structure suggests it may similarly affect cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.
  • Antimicrobial Properties : The presence of the phenoxy group is associated with antimicrobial activity against a range of pathogens. Research into related compounds indicates that they can disrupt bacterial cell membranes or inhibit protein synthesis.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be understood through SAR studies, which analyze how variations in chemical structure influence biological activity. Key findings from related research include:

Structural ModificationBiological Activity Impact
Addition of alkyl groupsIncreased lipophilicity and cellular uptake
Variation in phenoxy substitutionAltered receptor binding affinity
Changes in alkyne configurationModified enzyme inhibition potency

These modifications highlight the importance of specific functional groups in enhancing or diminishing the compound's biological effects.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of various phenoxy derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of phenoxy compounds, where this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth, indicating its potential as a lead compound for developing new antibiotics .

Case Study 3: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory properties revealed that compounds similar to this compound could inhibit pro-inflammatory cytokine production in vitro. This suggests a mechanism by which the compound could be utilized in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Phenoxyphenyl)prop-2-yn-1-ol, and how can reaction efficiency be validated?

  • Methodological Answer : A Sonogashira coupling reaction between 4-phenoxyphenylacetylene and a propargyl alcohol precursor is a common synthetic route. Reaction efficiency can be validated using HPLC or GC-MS to monitor intermediate formation and purity. For example, similar fluorophenyl derivatives were synthesized via nucleophilic substitution or oxidation reactions, with yields optimized by controlling temperature (80–100°C) and catalyst loading (e.g., Pd(PPh₃)₄, 2–5 mol%) .

Q. How can spectroscopic techniques (e.g., IR, NMR) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include O-H stretching (~3300 cm⁻¹) and alkyne C≡C stretching (~2100–2260 cm⁻¹). Compare with reference spectra for propargyl alcohols (e.g., 3-Phenyl-2-propyn-1-ol, IR data in ).
  • NMR : The propargyl proton (HC≡C-) appears as a triplet at δ 2.5–3.0 ppm (¹H), while aromatic protons (4-phenoxyphenyl) show splitting patterns consistent with para-substitution. Use DEPT-135 to confirm carbon hybridization .

Q. What analytical standards are recommended for purity assessment, and how are they applied?

  • Methodological Answer : Use USP or EP reference standards for propargyl alcohols. Purity can be quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Calibration curves (R² > 0.99) should be established using certified reference materials, as described for similar intermediates in pharmaceutical analysis .

Advanced Research Questions

Q. How can crystallographic data resolve conformational uncertainties in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software can determine bond angles and torsion angles. For example, a fluorophenyl analog (3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) was refined to an R-factor of 0.045, confirming planar geometry of the aromatic systems .

Q. What strategies mitigate conflicting bioactivity data in enzyme inhibition studies involving this compound?

  • Methodological Answer :

  • Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., fluorescence vs. radiometric).
  • Molecular Docking : Compare binding poses using software like AutoDock Vina. For instance, (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol showed divergent activity against kinases due to stereoelectronic effects .
  • Control Experiments : Rule out assay interference (e.g., compound fluorescence) using orthogonal techniques like SPR or ITC.

Q. How do computational methods predict the environmental fate of this compound?

  • Methodological Answer :

  • QSAR Models : Estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR) endpoints.
  • Hydrolysis Pathways : Simulate pH-dependent stability using Gaussian at the B3LYP/6-31G* level. A related compound, (Z)-3-Methylpent-2-en-4-yn-1-ol, showed rapid degradation under alkaline conditions (t₁/₂ = 2 h at pH 12) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Phenoxyphenyl)prop-2-yn-1-ol
Reactant of Route 2
Reactant of Route 2
3-(4-Phenoxyphenyl)prop-2-yn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.